N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide
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Description
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H18FN5O3 and its molecular weight is 371.372. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research has demonstrated the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes have been analyzed for their potential in forming supramolecular architectures via hydrogen bonding interactions. Notably, their antioxidant activities were evaluated using various assays, revealing significant antioxidant properties. This research highlights the compound's utility in the development of novel coordination complexes with potential antioxidant applications (Chkirate et al., 2019).
Chemoselective Acetylation for Antimalarial Drug Synthesis
Another study explored the chemoselective acetylation of 2-aminophenol using the compound as an intermediate. This process is critical for the natural synthesis of antimalarial drugs, showcasing the compound's role in facilitating the development of important pharmaceuticals (Magadum & Yadav, 2018).
Radiosynthesis of Selective Radioligands
The compound's derivatives have been used in the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, highlighting its application in developing diagnostic tools for neuroinflammation and related disorders (Dollé et al., 2008).
Novel Ligands for Neuroinflammatory Processes
A series of pyrazolo[1,5-a]pyrimidines, closely related to the compound, were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). These studies contribute to the understanding of neuroinflammatory processes and the development of in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Anti-inflammatory Activity
Research into N-(3-chloro-4-flurophenyl) derivatives, incorporating the core structure of the compound, has shown significant anti-inflammatory activity. This underscores its potential in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
Herbicidal Activity
In the agricultural sector, derivatives of the compound have exhibited promising herbicidal activities against various dicotyledonous weeds, indicating its application in developing new herbicides (Wu et al., 2011).
properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-3-12-9-16(25)22-18(20-12)24-15(8-11(2)23-24)21-17(26)10-27-14-7-5-4-6-13(14)19/h4-9H,3,10H2,1-2H3,(H,21,26)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGLFZRAXHMGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.